N-[(1-methyl-1H-pyrazol-3-yl)methylidene]hydroxylamine
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Overview
Description
N-[(1-methyl-1H-pyrazol-3-yl)methylidene]hydroxylamine is a chemical compound with the molecular formula C5H7N3O and a molecular weight of 125.13 g/mol . It is known for its applications in various fields, including organic synthesis and medicinal chemistry. The compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocycle containing three carbon atoms and two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-1H-pyrazol-3-yl)methylidene]hydroxylamine typically involves the reaction of 1-methyl-1H-pyrazole-3-carbaldehyde with hydroxylamine . The reaction is carried out under mild conditions, often at room temperature, and yields the desired product with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar reaction conditions as those employed in laboratory settings. The scalability of the synthesis process makes it feasible for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-[(1-methyl-1H-pyrazol-3-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amine derivatives, and substituted pyrazole compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(1-methyl-1H-pyrazol-3-yl)methylidene]hydroxylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(1-methyl-1H-pyrazol-3-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes and receptors, leading to the modulation of biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[(1,4-dimethyl-1H-pyrazol-3-yl)methylidene]hydroxylamine: This compound has a similar structure but with an additional methyl group on the pyrazole ring.
N-Methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate: This compound features a phenyl group attached to the pyrazole ring, making it structurally similar but with different chemical properties.
Uniqueness
N-[(1-methyl-1H-pyrazol-3-yl)methylidene]hydroxylamine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
42849-79-6 |
---|---|
Molecular Formula |
C5H7N3O |
Molecular Weight |
125.1 |
Purity |
95 |
Origin of Product |
United States |
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